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Pharmacological Profiles at a Glance

The table below summarizes the core characteristics and experimental findings for GSK2188931B and

TUPS based on the search results.

Feature GSK2188931B TUPS

Reported
Potency (IC₅₀)

Information not available in
search results

3 nM for recombinant human sEH [1]

Key In Vivo
Models

Rat model of post-myocardial
infarction (MI) [2]

Mouse model of isoproterenol (ISO)-induced
cardiac hypertrophy [1]

| Key Efficacy Findings | - Improved left ventricular (LV) ejection fraction [2]

Attenuated fibrosis in infarct zones [2]

Reduced macrophage infiltration [2]
Direct anti-hypertrophic and anti-fibrotic effects in cardiac cells [2] | Prevents isoproterenol-induced

cardiac hypertrophy [1] | | Molecular/Pathway Insights | Exerts beneficial effects on cardiac
remodeling post-MI; direct effects on fibrosis and hypertrophy in cardiac cells [2] | Information not

available in search results |
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The following tables provide a deeper look into the experimental evidence supporting the profiles of each

inhibitor.

GSK2188931B: Post-Myocardial Infarction Remodeling [2]

Experimental Aspect Protocol Details

In Vivo Model Rat model of myocardial infarction (MI)

Dosing Regimen 80 mg/kg/day, administered in chow, for 5 weeks post-MI

Key Functional
Outcome

Improved LV ejection fraction (MI+Veh: 30 ± 2%; MI+GSK: 43 ± 2%;

P<0.01)

| Key Histological Outcomes | - Fibrosis (Non-Infarct Zone): Reduced collagen I staining (MI+Veh:

5.06%; MI+GSK: 2.97%)

Fibrosis (Peri-Infarct Zone): Reduced collagen I staining (MI+Veh: 10.51%; MI+GSK: 7.77%)
Inflammation: Reduced macrophage infiltration in the peri-infarct zone | | In Vitro Mechanisms | -

Reduced AngII- and TNFα-stimulated myocyte hypertrophy
Reduced AngII- and TGFβ-stimulated cardiac fibroblast collagen synthesis

Reduced TNFα gene expression in LPS-stimulated monocytes |

TUPS: Cardiac Hypertrophy Model [1]

Experimental
Aspect

Protocol Details

Reported Activity Prevents isoproterenol (ISO)-induced cardiac hypertrophy

Other Data Specific experimental protocols, dosage, and quantitative results for TUPS were
not detailed in the available search results.
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sEH is an enzyme that breaks down protective lipid signaling molecules called epoxyeicosatrienoic acids

(EETs). By inhibiting sEH, compounds like GSK2188931B and TUPS increase EET levels, which leads to

vasodilation, reduced inflammation, and anti-fibrotic effects [3]. This mechanism is particularly relevant in

the context of a signaling pathway implicated in ischemia/reperfusion injury, as illustrated below.
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This pathway illustrates how pathological stimuli like ischemia/reperfusion injury can trigger a signaling

cascade (IRE1α → JNK → c-Jun/AP-1) that increases the production of the sEH enzyme. sEH then degrades

beneficial EETs, leading to tissue dysfunction. sEH inhibitors act to block this detrimental process [4].

Conclusion and Research Considerations

For researchers selecting an sEH inhibitor, the choice depends heavily on the specific disease model and the

type of evidence required.

GSK2188931B is supported by substantial in vivo and in vitro data in a post-myocardial infarction

model, demonstrating clear benefits on cardiac function, fibrosis, and inflammation [2]. It is a strong
candidate for research focused on post-MI remodeling.

TUPS is characterized by its high potency (IC₅₀ = 3 nM) and demonstrated efficacy in preventing
cardiac hypertrophy [1]. It is suitable for studies where high enzymatic inhibition is a priority, though

the available published data from these search results is less detailed.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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